molecular formula C24H36O3 B13776853 [4-(Methoxymethyl)phenyl] 4-(1-propylcyclohexyl)cyclohexane-1-carboxylate

[4-(Methoxymethyl)phenyl] 4-(1-propylcyclohexyl)cyclohexane-1-carboxylate

Katalognummer: B13776853
Molekulargewicht: 372.5 g/mol
InChI-Schlüssel: AIYPTDDVQHVTSD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[4-(Methoxymethyl)phenyl] 4-(1-propylcyclohexyl)cyclohexane-1-carboxylate is a complex organic compound with a unique structure that combines a methoxymethylphenyl group with a propylcyclohexylcyclohexane carboxylate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Methoxymethyl)phenyl] 4-(1-propylcyclohexyl)cyclohexane-1-carboxylate typically involves multiple steps, starting with the preparation of the methoxymethylphenyl and propylcyclohexylcyclohexane carboxylate intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets industry standards.

Analyse Chemischer Reaktionen

Types of Reactions

[4-(Methoxymethyl)phenyl] 4-(1-propylcyclohexyl)cyclohexane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, solvents, and catalysts. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure the desired product is obtained.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, [4-(Methoxymethyl)phenyl] 4-(1-propylcyclohexyl)cyclohexane-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound may be used in the study of cellular processes and molecular interactions. Its ability to interact with specific biological targets makes it a valuable tool for research in biochemistry and pharmacology.

Medicine

In medicine, this compound may have potential therapeutic applications. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development and disease treatment.

Industry

In industry, this compound may be used in the production of specialty chemicals, polymers, and other materials. Its unique properties make it suitable for various industrial applications, including coatings, adhesives, and lubricants.

Wirkmechanismus

The mechanism of action of [4-(Methoxymethyl)phenyl] 4-(1-propylcyclohexyl)cyclohexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to changes in cellular processes and physiological responses. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • [4-(Methoxymethyl)phenyl] 4-(1-butylcyclohexyl)cyclohexane-1-carboxylate
  • [4-(Methoxymethyl)phenyl] 4-(1-ethylcyclohexyl)cyclohexane-1-carboxylate
  • [4-(Methoxymethyl)phenyl] 4-(1-methylcyclohexyl)cyclohexane-1-carboxylate

Uniqueness

The uniqueness of [4-(Methoxymethyl)phenyl] 4-(1-propylcyclohexyl)cyclohexane-1-carboxylate lies in its specific structural arrangement, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, as it can offer advantages over similar compounds in terms of reactivity, stability, and functionality.

Eigenschaften

Molekularformel

C24H36O3

Molekulargewicht

372.5 g/mol

IUPAC-Name

[4-(methoxymethyl)phenyl] 4-(1-propylcyclohexyl)cyclohexane-1-carboxylate

InChI

InChI=1S/C24H36O3/c1-3-15-24(16-5-4-6-17-24)21-11-9-20(10-12-21)23(25)27-22-13-7-19(8-14-22)18-26-2/h7-8,13-14,20-21H,3-6,9-12,15-18H2,1-2H3

InChI-Schlüssel

AIYPTDDVQHVTSD-UHFFFAOYSA-N

Kanonische SMILES

CCCC1(CCCCC1)C2CCC(CC2)C(=O)OC3=CC=C(C=C3)COC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.